molecular formula C14H11BrN2O3 B5380678 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide

Cat. No. B5380678
M. Wt: 335.15 g/mol
InChI Key: PGQLABRDEJTQEV-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide, commonly known as FR901464, is a natural product isolated from the fermentation broth of the bacterium Pseudomonas aeruginosa. It is a potent inhibitor of splicing, a crucial step in the expression of eukaryotic genes. FR901464 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.

Mechanism of Action

FR901464 is a potent inhibitor of splicing, a crucial step in the expression of eukaryotic genes. Splicing is the process by which introns are removed from pre-mRNA and exons are joined together to form mature mRNA. FR901464 specifically inhibits the splicing factor SF3B1, which is essential for the recognition of the branchpoint sequence in pre-mRNA. Inhibition of SF3B1 leads to the accumulation of unspliced pre-mRNA, which triggers the activation of the RNA surveillance pathway and ultimately leads to apoptosis.
Biochemical and Physiological Effects
FR901464 has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to sensitize cancer cells to radiation therapy, which can enhance the efficacy of treatment. In addition, FR901464 has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. However, the exact biochemical and physiological effects of FR901464 are still being studied.

Advantages and Limitations for Lab Experiments

FR901464 is a complex molecule that is difficult to synthesize, which can be a limitation for lab experiments. However, the semi-synthesis approach has made it more practical to produce FR901464 in larger quantities. In addition, FR901464 has shown promising results in preclinical studies as an anticancer and antiviral agent, which makes it an attractive candidate for further research.

Future Directions

There are several future directions for the study of FR901464. One direction is to further investigate its potential as an anticancer agent. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its potential as an antiviral agent. FR901464 has shown promise in inhibiting the replication of several viruses, but more research is needed to determine its effectiveness in vivo. Finally, the mechanism of action of FR901464 is still not fully understood, and more research is needed to elucidate its molecular targets and downstream effects.

Synthesis Methods

FR901464 is a complex natural product that is difficult to synthesize. Several synthetic approaches have been developed, including total synthesis and semi-synthesis. The total synthesis of FR901464 involves the construction of the entire molecule from simple starting materials. The semi-synthesis approach involves the modification of a natural product precursor to produce FR901464. Both approaches have been successful in producing FR901464, but the semi-synthesis approach is more practical due to the complexity of the molecule.

Scientific Research Applications

FR901464 has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to radiation therapy. FR901464 has also been studied for its potential as an antiviral agent. It has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.

properties

IUPAC Name

N-[(Z)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-4-1-3-9(7-10)14(19)17-12(13(16)18)8-11-5-2-6-20-11/h1-8H,(H2,16,18)(H,17,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQLABRDEJTQEV-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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